Human islet amyloid polypeptide is synthesized in the pancreas, specifically within the beta cells of the islets of Langerhans. It originates from a precursor molecule known as preproislet amyloid polypeptide, which undergoes several processing steps to yield the mature peptide. This precursor comprises 89 amino acids, with the initial 22 forming a signal sequence that directs the peptide to the secretory pathway .
Human islet amyloid polypeptide belongs to a class of peptides known as neuroendocrine hormones. It is classified under the family of amylin-like peptides, which are characterized by their ability to form amyloid fibrils. The peptide's sequence shows significant conservation across species, although variations exist that influence its amyloidogenic properties .
The synthesis of human islet amyloid polypeptide can be achieved through various methods, including recombinant DNA technology and solid-phase peptide synthesis. The latter has been particularly effective, utilizing techniques such as Fmoc (fluorenylmethyloxycarbonyl) chemistry to facilitate the stepwise addition of amino acids.
Human islet amyloid polypeptide consists of a single chain of 37 amino acids, characterized by an amphipathic structure that facilitates its ability to aggregate into amyloid fibrils. The peptide contains a notable region (amino acids 20-29) that is critical for its aggregation properties .
X-ray crystallography and nuclear magnetic resonance studies have provided insights into the secondary structure of human islet amyloid polypeptide, revealing a tendency to adopt alpha-helical conformations in solution, which can transition to beta-sheet structures upon aggregation .
Human islet amyloid polypeptide undergoes several chemical modifications post-synthesis that can influence its aggregation propensity:
The deamidation process involves the conversion of asparagine residues into aspartate or isoaspartate through a cyclic succinimide intermediate, which alters charge properties and solubility .
The mechanism by which human islet amyloid polypeptide exerts its biological effects involves several pathways:
Studies indicate that dysfunctional processing or secretion of human islet amyloid polypeptide correlates with increased risk for type 2 diabetes due to impaired glucose regulation and heightened amyloid deposition in pancreatic tissues .
Human islet amyloid polypeptide serves several important roles in scientific research:
Human Islet Amyloid Polypeptide (hIAPP), also known as amylin, was first described in 1901 as "islet hyalinization" in pancreatic tissues of diabetic patients [1] [6]. Its identity remained elusive until 1986, when Westermark isolated it from insulinoma tissue as a 37-amino acid peptide structurally related to calcitonin gene-related peptide (CGRP) [1]. By 1987, it was formally designated hIAPP and linked mechanistically to Type 2 Diabetes Mellitus (T2DM). Pathological studies revealed amyloid deposits containing hIAPP in ~90% of T2DM pancreata [1], correlating with β-cell loss and disease progression. Clinically, hIAPP circulates at 4–25 pmol/L in healthy individuals and is co-secreted with insulin in a 1:100 ratio [6]. Its amyloidogenicity arises from residues 20–29 (SNNFGAILSS), which lack the proline substitutions found in rodent IAPP that confer resistance to aggregation [1] [9].
Table 1: Key Historical Milestones in hIAPP Research
Year | Discovery | Significance |
---|---|---|
1901 | Islet hyalinization observed | First description of amyloid deposits in diabetic pancreas |
1986 | Insulinoma amyloid peptide isolated | Structural identification of hIAPP |
1987 | Link to T2DM pathogenesis established | hIAPP named and characterized as a key factor in β-cell toxicity |
2020 | hIAPP protofibrils identified as cytotoxic agents | Explained mechanism of β-cell dysfunction |
hIAPP exhibits striking structural and functional parallels with amyloid-β (Aβ), the pathogenic peptide in Alzheimer’s disease. Both peptides:
Table 2: Comparative Pathobiology of hIAPP and Aβ
Feature | hIAPP (T2DM) | Aβ (AD) | Cross-Pathogenic Interactions |
---|---|---|---|
Precursor protein | ProIAPP (89 aa) | APP (770 aa) | Shared processing enzymes (IDE, BACE1) |
Toxic conformation | Oligomers/protofibrils | Soluble oligomers | Co-aggregation seeds amyloidogenesis |
Primary organ toxicity | Pancreatic β-cells | Neurons/synapses | Synergistic neurotoxicity in AD-T2DM comorbidity |
Degradation pathways | IDE, neprilysin | IDE, neprilysin | Competitive inhibition of shared proteases |
The amyloidogenicity of hIAPP is a human-specific vulnerability among mammals. While hIAPP readily forms cytotoxic aggregates, rodent IAPP (rIAPP) is non-amyloidogenic due to three proline substitutions within the 20–29 domain:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: